molecular formula C19H18BrN3O3 B3881830 1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine

1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine

Cat. No. B3881830
M. Wt: 416.3 g/mol
InChI Key: WOTMBWGCFFTAAF-XCVCLJGOSA-N
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-bromophenylacryloyl chloride with a 4-nitrophenylpiperazine. This is a type of acylation reaction, where an acyl group is transferred from one molecule to another .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. It also contains phenyl groups, which are aromatic rings, attached to the piperazine ring. The presence of bromine and nitro groups on the phenyl rings would have a significant effect on the compound’s reactivity .


Chemical Reactions Analysis

The bromine atom on the phenyl ring is a good leaving group, meaning it could be replaced by other groups in a substitution reaction. The nitro group is electron-withdrawing, which means it can stabilize positive charge on the ring and make the compound more reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the piperazine ring could increase its solubility in water .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known activities of other piperazine derivatives . It could also involve studying its reactivity in various chemical reactions, given the presence of the reactive bromine and nitro groups .

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c20-16-4-1-15(2-5-16)3-10-19(24)22-13-11-21(12-14-22)17-6-8-18(9-7-17)23(25)26/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTMBWGCFFTAAF-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine
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1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine
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1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine
Reactant of Route 4
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1-[3-(4-bromophenyl)acryloyl]-4-(4-nitrophenyl)piperazine

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